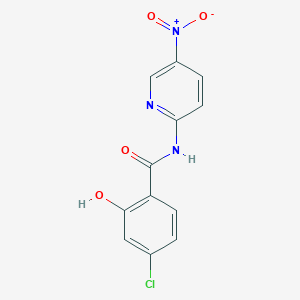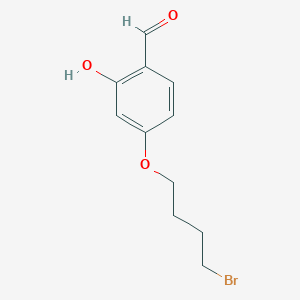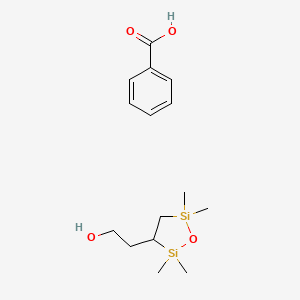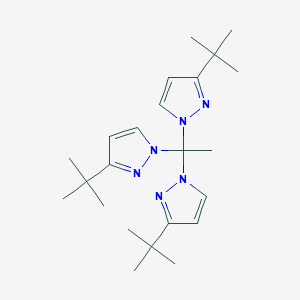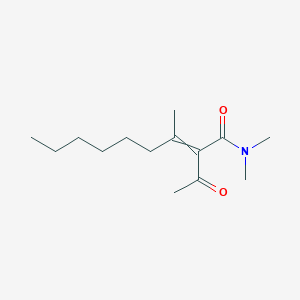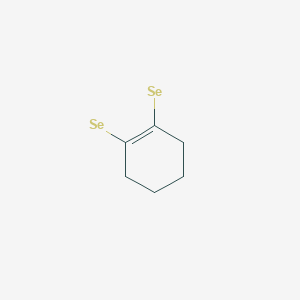![molecular formula C22H18N2O5S B14230990 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine CAS No. 827303-17-3](/img/structure/B14230990.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is a chemical compound with the molecular formula C22H18N2O6S It is known for its unique structure, which includes an acridine core substituted with methoxy groups at positions 2 and 7, and a nitrophenylmethylsulfinyl group at position 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenylmethylsulfinyl Group: The final step involves the introduction of the nitrophenylmethylsulfinyl group at position 9. This can be achieved through a nucleophilic substitution reaction using a suitable sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine involves its interaction with specific molecular targets and pathways. The nitrophenylmethylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acridine core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9,9-dimethylfluorene: Similar in structure but lacks the nitrophenylmethylsulfinyl group.
2,7-Dimethoxy-9-mesityl-10-methylacridinium tetrafluoroborate: Contains a mesityl group instead of the nitrophenylmethylsulfinyl group.
Uniqueness
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is unique due to the presence of the nitrophenylmethylsulfinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
827303-17-3 |
|---|---|
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine |
InChI |
InChI=1S/C22H18N2O5S/c1-28-16-7-9-20-18(11-16)22(19-12-17(29-2)8-10-21(19)23-20)30(27)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
InChI Key |
CITQWVKNUSPDGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



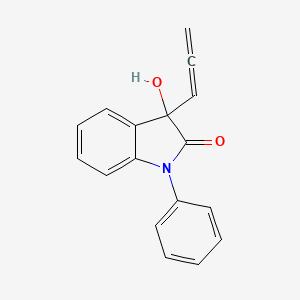
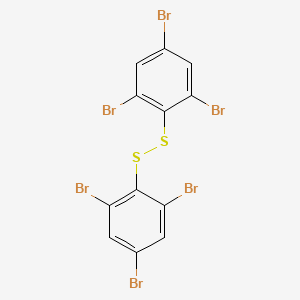
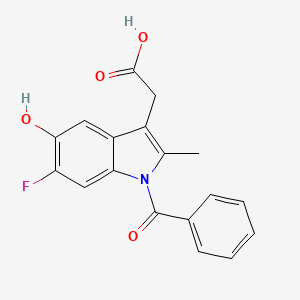
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
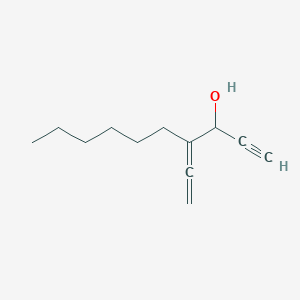
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
